molecular formula C8H7O2- B1214165 p-Toluate CAS No. 5118-31-0

p-Toluate

Cat. No.: B1214165
CAS No.: 5118-31-0
M. Wt: 135.14 g/mol
InChI Key: LPNBBFKOUUSUDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Toluate, also known as para-toluate or 4-methylbenzoate, is a chemical compound with the molecular formula C8H7O2. It is a derivative of benzoic acid where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found as a white crystalline solid and is sparingly soluble in water but soluble in organic solvents like acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluate can be synthesized through various methods. One common laboratory route involves the oxidation of p-cymene with nitric acid . Another method includes the esterification of p-toluic acid with alcohols in the presence of acid catalysts. For example, tert-butyl this compound can be prepared by reacting p-toluoyl chloride with tert-butyl alcohol in the presence of n-butyllithium .

Industrial Production Methods: Industrially, this compound is produced as an intermediate in the conversion of p-xylene to terephthalic acid, a key component in the manufacture of polyethylene terephthalate (PET). This process involves the oxidation of p-xylene to p-toluic acid, followed by further oxidation to terephthalic acid .

Chemical Reactions Analysis

Types of Reactions: p-Toluate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification reactions.

Major Products:

Scientific Research Applications

p-Toluate has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-toluate involves its interaction with specific enzymes and molecular pathways. For instance, in biodegradation, this compound is oxidized by ring-hydroxylating dioxygenases, leading to the formation of intermediates like terephthalate and phthalate . These intermediates are further degraded by other enzymes, ultimately leading to the breakdown of the compound.

Comparison with Similar Compounds

  • o-Toluate (2-methylbenzoate)
  • m-Toluate (3-methylbenzoate)
  • Benzoate (benzoic acid)

Comparison:

This compound stands out due to its specific position of the methyl group, which influences its chemical behavior and applications, particularly in the production of terephthalic acid and its role in biodegradation processes.

Properties

IUPAC Name

4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNBBFKOUUSUDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199201
Record name Benzoic acid, 4-methyl-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-31-0
Record name Benzoic acid, 4-methyl-, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-methyl-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process for the production of dimethyl terephthalate from p-xylene and methanol by oxidation in a reactor, in the liquid phase with atmospheric oxygen in the presence of dissolved heavy metal compounds as a catalyst, of a mixture of p-xylene and a fraction containing predominantly methyl p-toluate, which fraction is recycled into the oxidation, to obtain an oxidation product containing primarily p-toluic acid and monomethyl terephthalate, at a temperature of 140°-170° C. and under a pressure of 4-8 bar; by esterification of the oxidation product with liquid and subseqently vaporized methanol brought to an elevated pressure, at a temperature of 220-280° C. and under a pressure of 20-25 bar in a reactor to obtain a raw ester containing primarily p-toluate and dimethyl terephthalate; by withdrawing the raw ester fraction and a methanol-containing vapor fraction from the esterification stage; and by distillatory separation of the raw ester into a p-toluate fraction which is recycled into the oxidation, a raw dimethyl terephthalate fraction which is subjected to further processing by recrystallization in methanol, and a residual fraction which is subjected to a thermal aftertreatment or a reactive treatment with methanol and is partially recycled into the process after a subsequent working-up step by distillation, characterized in that the esterification of the oxidation product is conducted with a methanol-containing vapor, brought by compression to elevated pressure and elevated temperature, which methanol-containing vapor has been obtained from the filtrate of the recrystallization of the raw dimethyl terephthalate fraction by vaporization or also by rectification of the methanol-containing vapor fraction and optionally additional methanol-containing process streams, under a pressure lying below the pressure utilized in the esterification reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Toluate
Reactant of Route 2
p-Toluate
Reactant of Route 3
p-Toluate
Reactant of Route 4
p-Toluate
Reactant of Route 5
p-Toluate
Reactant of Route 6
p-Toluate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.